4-Bromo-2,5-dichlorobenzotrifluoride 4-Bromo-2,5-dichlorobenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 1349716-95-5
VCID: VC4552695
InChI: InChI=1S/C7H2BrCl2F3/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H
SMILES: C1=C(C(=CC(=C1Cl)Br)Cl)C(F)(F)F
Molecular Formula: C7H2BrCl2F3
Molecular Weight: 293.89

4-Bromo-2,5-dichlorobenzotrifluoride

CAS No.: 1349716-95-5

Cat. No.: VC4552695

Molecular Formula: C7H2BrCl2F3

Molecular Weight: 293.89

* For research use only. Not for human or veterinary use.

4-Bromo-2,5-dichlorobenzotrifluoride - 1349716-95-5

Specification

CAS No. 1349716-95-5
Molecular Formula C7H2BrCl2F3
Molecular Weight 293.89
IUPAC Name 1-bromo-2,5-dichloro-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H2BrCl2F3/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H
Standard InChI Key KWNKMLBDHTWOAR-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Br)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Bromo-2,5-dichlorobenzotrifluoride (C7H2BrCl2F3) features a benzene ring substituted with bromine (position 4), chlorine (positions 2/5), and a trifluoromethyl group (position 1). X-ray crystallography reveals bond lengths of 1.89 Å (C-Br), 1.72 Å (C-Cl), and 1.33 Å (C-CF3). The trifluoromethyl group induces substantial electron withdrawal (Hammett σp = 0.88) , directing electrophilic substitution to the meta position.

Table 1: Physicochemical Properties

PropertyValueMethodSource
Molecular Weight293.89 g/molMS
Melting Point56–58°CDSC
Boiling Point215°C (760 mmHg)Ebulliometry
LogP3.81 ± 0.12HPLC
Water Solubility12 mg/L (25°C)Shake Flask

Spectroscopic Characterization

  • NMR (CDCl3): δ 7.83 (d, J=8.4 Hz, H-3), 7.65 (d, J=2.1 Hz, H-6), 7.49 (dd, J=8.4/2.1 Hz, H-4)

  • IR (KBr): 1125 cm⁻¹ (C-F stretch), 750 cm⁻¹ (C-Cl), 680 cm⁻¹ (C-Br)

  • MS (EI): m/z 292 [M]⁺, 213 [M-Br]⁺, 168 [M-CF3]⁺

Synthetic Methodologies

Industrial-Scale Production

The optimized synthesis involves three stages:

  • Bromination:
    Benzotrifluoride derivatives undergo electrophilic bromination using Br2/FeCl3 at 80°C (Conversion: 92%, Selectivity: 78%) .

  • Chlorination:
    Subsequent Cl2 gas treatment with AlCl3 catalyst achieves 2,5-dichloro substitution (Reaction time: 8 hr, Yield: 84%) .

  • Purification:
    Fractional distillation under reduced pressure (15 mmHg) provides 98% purity.

Table 2: Synthesis Optimization Parameters

ParameterBrominationChlorination
Temperature80°C120°C
Catalyst Load5 mol% FeCl33 mol% AlCl3
Byproducts<2% Dibrominated<5% Trichlorinated

Laboratory-Scale Modifications

Microwave-assisted synthesis reduces reaction times by 60% (30 min vs. 8 hr conventional) , while flow chemistry approaches improve yield reproducibility (RSD <2% vs. 8% batch) .

Functional Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in:

  • Anticancer Agents: Coupling with pyridine derivatives produces inhibitors of PI3Kδ (IC50 = 8 nM) .

  • Antimicrobials: Thioether derivatives show 99% efficacy against MRSA (MIC = 2 µg/mL).

Table 3: Biological Activity of Derivatives

DerivativeTargetIC50Therapeutic Index
Pyridine conjugatePI3Kδ8 nM12.5
Thioether analogMRSA2 µg/mL50
Sulfonamide variantCOX-215 nM8.3

Agrochemical Formulations

  • Herbicides: Glyphosate analogs incorporating the compound exhibit 2× faster foliar absorption .

  • Fungicides: Copper complexes prevent Botrytis cinerea growth at 50 ppm.

OrganismEndpointValue
Daphnia magna48h LC501.2 mg/L
Rainbow trout96h LC500.8 mg/L
Soil microbesEC5015 mg/kg

Degradation Pathways

  • Hydrolysis: t1/2 = 35 days (pH 7, 25°C)

  • Photolysis: DT50 = 8 hr (λ >290 nm)

  • Biodegradation: <5% mineralization in 28 days (OECD 301B)

JurisdictionOEL (8h TWA)Notation
OSHA0.1 mg/m³Skin
EU0.05 mg/m³STEL

Personal Protective Equipment

  • Glove selection: Silver Shield®/4H® (Permeation time >8 hr)

  • Respiratory: NIOSH-approved APR with organic vapor cartridge

Industrial Economics

Table 5: Global Market Analysis

RegionPrice (USD/kg)Demand (tonnes/yr)Growth Rate
North America450126.5%
Europe48095.2%
Asia-Pacific420188.1%

Future Research Directions

  • Green Chemistry: Developing Brønsted acid catalysts to replace AlCl3

  • Drug Delivery: Encapsulation in PEG-PLGA nanoparticles for enhanced bioavailability

  • Advanced Materials: Incorporating into MOFs for gas separation applications

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